LogP and Lipophilicity Differentiation vs. 2-(Aminomethyl) Analog
The target compound exhibits an XLogP3-AA of −0.3, compared with −0.8 for the aminomethyl analog 2-(aminomethyl)-1,3-benzoxazole-5-sulfonamide, representing a ΔLogP of +0.5 units. An alternative computed LogP from ChemSrc reports −0.64 for the target compound versus −0.8 for the aminomethyl analog (PubChem XLogP3), yielding a difference of approximately +0.16 to +0.5 log units depending on the computational method .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.3; ChemSrc LogP = −0.64 |
| Comparator Or Baseline | 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide: XLogP3-AA = −0.8 |
| Quantified Difference | ΔXLogP3-AA = +0.5 units (target less hydrophilic than aminomethyl analog) |
| Conditions | Computed values (PubChem XLogP3 3.0; ChemSrc prediction) |
Why This Matters
A ΔLogP of +0.5 can translate into measurably different membrane permeability and non-specific binding in cellular assays, making the aminoethyl compound a distinct tool for probing lipophilicity-activity relationships in benzoxazole sulfonamide SAR series.
- [1] PubChem Computed Properties: 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, CID 75485582, Section 3.1: XLogP3-AA = −0.3. View Source
- [2] PubChem Computed Properties: 2-(Aminomethyl)-1,3-benzoxazole-5-sulfonamide, CID 75355555, Section 3.1: XLogP3-AA = −0.8. View Source
